![molecular formula C22H22N2O3 B7563998 N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7563998.png)
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide
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Overview
Description
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide, also known as DMDCQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DMDCQ belongs to the class of chromen-4-one derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antioxidant effects.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and induce apoptosis. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to reduce oxidative stress and improve mitochondrial function. Additionally, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to exhibit neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide is its relatively simple synthesis method, which allows for easy production and purification. Additionally, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to exhibit a wide range of biological activities, making it a promising candidate for further research. However, one of the limitations of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide. One potential area of research is the development of novel formulations to improve the solubility and bioavailability of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide and its potential therapeutic applications in various diseases. Another area of research is the development of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide derivatives with improved biological activities and pharmacokinetic properties. Finally, the potential use of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide as a lead compound for the development of new drugs should be explored.
Synthesis Methods
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide can be synthesized using a multistep reaction that involves the condensation of 2,2-dimethyl-3,4-dihydro-2H-chromene-4-carbaldehyde and 2-amino-1-methylquinolin-4(1H)-one in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to further purification using column chromatography to obtain N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide in high yield and purity.
Scientific Research Applications
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to possess antitumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-22(2)13-17(15-9-5-7-11-19(15)27-22)23-21(26)16-12-20(25)24(3)18-10-6-4-8-14(16)18/h4-12,17H,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJYAGXMMJKWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)C3=CC(=O)N(C4=CC=CC=C43)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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